molecular formula C20H18N2O3 B2372832 3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2372832
M. Wt: 334.4 g/mol
InChI Key: PEIQALYIIRRQAZ-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative featuring a phenylpiperazine moiety linked via a carbonyl group at the 3-position of the coumarin core. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties.

Synthesis:
The compound is synthesized via a two-step process:

Formation of the piperazine-carbonyl intermediate: Reacting 3-(piperazine-1-carbonyl)-2H-chromen-2-one with phenylsulfonyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) yields derivatives with 65–81% efficiency .

Characterization: Key spectral data include:

  • 1H NMR (500 MHz, DMSO-d6): δ 7.68 (t, J = 7.5 Hz, 1H), 7.45–7.41 (m, 2H), 3.53 (s, 2H), 3.29 (s, 2H), 2.73–2.65 (m, 4H) .
  • HRMS: m/z calculated for [M+H]+: 379.15; observed: 379.14 .

Properties

IUPAC Name

3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIQALYIIRRQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-carbonyl)coumarin typically involves the reaction of coumarin derivatives with phenylpiperazine. One common method is the condensation reaction between 3-carboxycoumarin and 4-phenylpiperazine in the presence of a coupling agent such as 1,1-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-(4-Phenylpiperazin-1-carbonyl)coumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-carbonyl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine moiety.

Scientific Research Applications

It appears the specific compound "3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one" is not widely discussed in the provided search results. However, the search results do provide information on related compounds and their applications, which can give insights into the potential applications of the target compound.

Here's a summary of potential applications based on the search results:

Potential Applications of Piperazine and Chromenone Derivatives

Anticancer Activity:

  • Piperazine derivatives have demonstrated biological activities that are of interest across a number of therapeutic areas, including as anticancer agents .
  • Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown efficacy in inhibiting breast cancer cell proliferation .
  • Purine ribonucleoside analogs containing a 4-substituted piperazine have been synthesized and evaluated for their cytotoxicity on liver, breast, and colon carcinoma cell lines .
  • Hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins have demonstrated in vitro anticancer activity against several human cancer cell lines . One such compound, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed significant cytotoxic activity .

Anti-Alzheimer's Activity:

  • Coumarin hybrids have been investigated for anti-Alzheimer's activities . The type of cyclic amine attached to the 2-oxo or 4-oxoalkoxycoumarin backbone influences the inhibitory property .
  • Singla and Piplani synthesized coumarin hybrids linked to substituted amines as potential inhibitors of AChE (acetylcholinesterase) for treating cognitive dysfunction . A specific compound, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, was identified as a dual binding site acetylcholinesterase inhibitor .

α1-Adrenoceptor Antagonists:

  • Coumarin derivatives with a phenylpiperazine moiety have been studied as α1-AR antagonists for the treatment of benign prostatic hyperplasia (BPH) .
  • Structure-activity relationship studies revealed that small hydrophobic groups at the terminal heterocyclic ring and ortho substituents on the phenyl ring of the phenylpiperazine moiety were essential for α1-AR antagonistic activity .

Other Activities:

  • Indole-piperazines have been synthesized and reported as potent mixed D2/D4 antagonists .
  • Diphenylalkyl piperazine derivatives have been evaluated for calcium antagonistic and antioxidative activities .

Table of Compounds and Activities

Compound TypeActivity
Piperazine derivativesAnticancer, antifungal, antibacterial, antimalarial, antipsychotic, HIV protease inhibitors
1-Benzhydryl-sulfonyl-piperazine derivativesInhibition of breast cancer cell proliferation
Purine ribonucleoside analogs with 4-substituted piperazineCytotoxicity on liver, breast, and colon carcinoma cell lines
Coumarin hybridsAnti-Alzheimer's activity, AChE inhibition
Coumarin derivatives with phenylpiperazine moietyα1-AR antagonists
Indole-piperazinesD2/D4 antagonists
Diphenylalkyl piperazine derivativesCalcium antagonistic and antioxidative activities
6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivativesPro-inflammatory
5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivativesPro-inflammatory
2-Imino-2H-chromen-3-yl-1,3,5-triazines (Imino-Coumarins)In vitro cytotoxic activity
2H-Chromen-3-yl-1,3,5-triazines (Coumarins)In vitro cytotoxic activity

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Piperazine-Linked Coumarin Derivatives

Compound Name Structural Modification Synthesis Yield Key Biological Activity Spectral Data Highlights
3-(4-Phenylpiperazine-1-carbonyl)-2H-chromen-2-one Phenylpiperazine at 3-position 75–81% PARP inhibition (hypothesized) 1H NMR: δ 7.68 (t), 3.53 (s)
4-Hydroxy-3-(4-(phenylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one (16b) 4-hydroxy, phenylsulfonyl group 73% Not reported 1H NMR: δ 9.76 (s), 7.74 (d)
7-Hydroxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (32) 7-hydroxy substitution Not specified Anticancer (A549 cell line) Not provided

Key Observations :

  • Hydroxy substitutions (e.g., 4- or 7-position) may enhance solubility but require further activity profiling .

Heterocyclic-Substituted Coumarins

Compound Name Heterocycle Introduced Synthesis Yield Biological Activity Reference
3-(2-(4-Methoxybenzylideneamino)oxazol-4-yl)-2H-chromen-2-one (30) Oxazole with methoxybenzylidene 80–94% Antibacterial (vs. S. aureus)
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one Pyrazole 65–70% Cytotoxic (HeLa cells)
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Aminooxazole Not specified Antiproliferative (HePG-2)

Key Observations :

  • Bromine substitution (e.g., 6-bromo) enhances electrophilicity, facilitating nucleophilic reactions for further derivatization .

Chalcone and Indole Hybrids

Compound Name Hybrid Structure Synthesis Yield Biological Activity Reference
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Indole-carbonyl One-pot synthesis Antifungal (vs. C. albicans)
3-(3-(1,3-Diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one Chalcone-pyrazole 70–85% Antiproliferative (MCF-7)

Key Observations :

  • Indole-carbonyl hybrids exhibit strong antifungal activity, likely due to enhanced membrane permeability .
  • Chalcone-pyrazole hybrids show dual mechanisms: α,β-unsaturated ketone-mediated DNA intercalation and kinase inhibition .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Reactivity

  • Piperazine derivatives : Higher water solubility due to the basic piperazine nitrogen, facilitating oral bioavailability .
  • Halogenated coumarins (e.g., 6-bromo): Increased lipophilicity enhances blood-brain barrier penetration but may limit solubility .

Metabolic Stability

  • Hydroxy-substituted coumarins (e.g., compound 32) are prone to glucuronidation, reducing plasma half-life .
  • Sulfonyl-piperazine derivatives (e.g., 16b) show improved metabolic stability due to electron-withdrawing sulfonyl groups .

Biological Activity

3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a coumarin backbone linked to a phenylpiperazine moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-phenylpiperazine with appropriate coumarin derivatives under controlled conditions, yielding a product with significant pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Escherichia coli< 0.24Ciprofloxacin< 0.24
Staphylococcus aureus< 0.24Ampicillin< 0.24

2. Acetylcholinesterase Inhibition

The compound has shown promising activity as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicated that the phenylpiperazine moiety enhances binding affinity to the active site of AChE, resulting in potent inhibition .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
This compound1.52
Reference Compound (Donepezil)0.10

3. Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating significant efficacy . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MCF-70.46
NCI-H4600.39

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of AChE : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and may interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study indicated that derivatives similar to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function .
  • Synergistic Effects : Research has suggested that combining this compound with other agents could enhance its efficacy against resistant strains of bacteria and cancer cells .

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